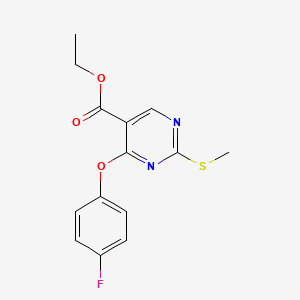
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as EDP-420, is a potent and selective inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, which are essential for cellular proliferation and immune function. EDP-420 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mécanisme D'action
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of IMPDH, which is a key enzyme in the de novo synthesis of guanine nucleotides. By blocking this pathway, this compound reduces the availability of guanine nucleotides, which are essential for cellular proliferation and immune function. This leads to the inhibition of cancer cell proliferation, suppression of T cell activity, and reduction of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in various disease models. In cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce cell death through apoptosis. In autoimmune disorders, this compound has been shown to suppress the activity of T cells and reduce inflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for IMPDH, which allows for precise modulation of guanine nucleotide synthesis. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life in vivo, which can limit its efficacy in certain disease models.
Orientations Futures
There are several future directions for research on N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of IMPDH, which could have improved efficacy and reduced side effects. Another area of focus is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which could inform optimal dosing and treatment regimens.
Méthodes De Synthèse
The synthesis of N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-ethoxyaniline with methyl acrylate, followed by cyclization with guanidine and subsequent alkylation with 2,6-dimethylpyridine-4-carboxylic acid. The final product is obtained after several purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, this compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of guanine nucleotides. In autoimmune disorders, this compound has been shown to suppress the activity of T cells and reduce inflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-13-8-6-5-7-12(13)18-15(19)14-10(2)11(3)16-9-17-14/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXIAXYDUKDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chlorothiophen-2-yl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2615191.png)
![N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2615193.png)
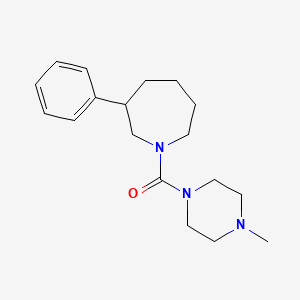
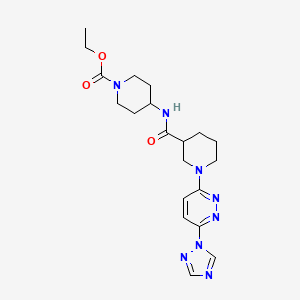
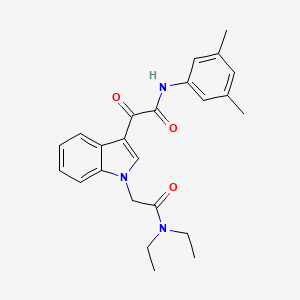
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)
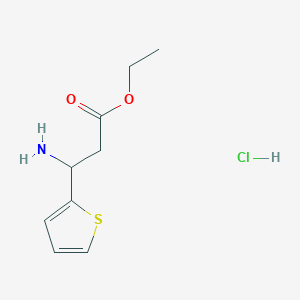
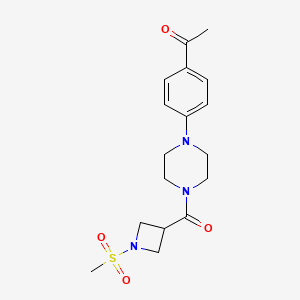
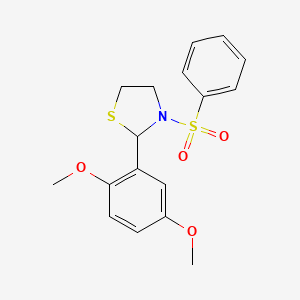
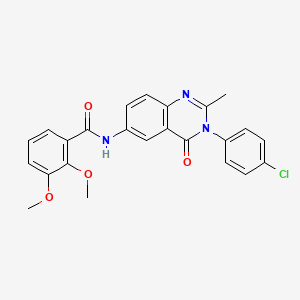
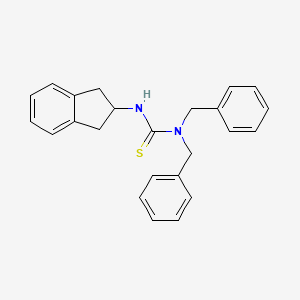
![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2615208.png)
